molecular formula C8H8F3NO2 B8638071 3-Pyridinemethanol, 2-methyl-6-(trifluoromethyl)-, 1-oxide CAS No. 917396-40-8

3-Pyridinemethanol, 2-methyl-6-(trifluoromethyl)-, 1-oxide

Cat. No. B8638071
Key on ui cas rn: 917396-40-8
M. Wt: 207.15 g/mol
InChI Key: TUCGMWUKYUKCPP-UHFFFAOYSA-N
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Patent
US07452892B2

Procedure details

To a stirring solution of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (2.70 g, 14.1 mmol) in acetonitrile (20 mL) at room temperature was added dropwise a solution of 3-chloroperoxybenzoic acid (77% pure, 3.8 g, 16.9 mmol) in acetonitrile. The reaction mixture was stirred at room temperature for 16 h before concentration under reduced pressure. The residue was diluted with EtOAc, and the EtOAc solution was washed with 5% aqueous Na2S2O3, water, then saturated aqueous NaCl, dried over Na2SO4 and concentrated under reduced pressure. The crude product was purified using a silica gel cartridge (40 g) eluted with a gradient of EtOAc (30-100%) in hexanes to afford 730 mg (25%) of the title compound as a white solid. HPLC/MS: retention time=0.92 min, [M+H]+=208.0. In addition, (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (1.90 g) was recovered.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[N:3]=1.ClC1C=C(C=CC=1)C(OO)=[O:19]>C(#N)C.CCOC(C)=O>[OH:9][CH2:8][C:7]1[C:2]([CH3:1])=[N+:3]([O-:19])[C:4]([C:10]([F:11])([F:13])[F:12])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
CC1=NC(=CC=C1CO)C(F)(F)F
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h before concentration under reduced pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the EtOAc solution was washed with 5% aqueous Na2S2O3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous NaCl, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified
WASH
Type
WASH
Details
eluted with a gradient of EtOAc (30-100%) in hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCC=1C(=[N+](C(=CC1)C(F)(F)F)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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